1,4-Benzenedicarboxylic acid, 2-methyl-, 4-methyl ester
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Overview
Description
1,4-Benzenedicarboxylic acid, 2-methyl-, 4-methyl ester is an organic compound with the molecular formula C10H10O4. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, 2-methyl-, 4-methyl ester can be synthesized through esterification reactions. One common method involves the reaction of 1,4-benzenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, 2-methyl-, 4-methyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO) for nitration or sulfuric acid (HSO) for sulfonation.
Major Products
Oxidation: 1,4-Benzenedicarboxylic acid.
Reduction: 1,4-Benzenedimethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 2-methyl-, 4-methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-performance materials, coatings, and resins.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarboxylic acid, 2-methyl-, 4-methyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxylic acid, dimethyl ester: Similar structure but with both ester groups as methyl esters.
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Larger ester groups, used in different industrial applications.
1,2-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Different substitution pattern on the aromatic ring.
Uniqueness
1,4-Benzenedicarboxylic acid, 2-methyl-, 4-methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C10H9O4- |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
4-methoxycarbonyl-2-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-5-7(10(13)14-2)3-4-8(6)9(11)12/h3-5H,1-2H3,(H,11,12)/p-1 |
InChI Key |
ZQKSVHOYMATPAD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
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